molecular formula C15H18N4O4 B4326515 N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No. B4326515
M. Wt: 318.33 g/mol
InChI Key: PJJHVVSDOJQHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as J147 and has been found to exhibit neuroprotective properties. Additionally, we will list future directions for research on J147.

Mechanism of Action

J147's mechanism of action is not fully understood, but it has been proposed that it works by activating the expression of genes involved in mitochondrial function, synaptic plasticity, and neuroprotection. It has also been shown to stimulate the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the survival and growth of neurons.
Biochemical and physiological effects:
J147 has been found to reduce oxidative stress, inflammation, and Aβ accumulation in the brain. It has also been shown to improve mitochondrial function, synaptic plasticity, and cognitive function in animal models. J147 has been found to have a low toxicity profile and does not exhibit significant adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using J147 in lab experiments include its neuroprotective properties, low toxicity profile, and potential therapeutic applications in treating neurodegenerative diseases. However, the limitations of using J147 include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For research on J147 include further studies on its mechanism of action, optimization of its pharmacokinetics, and clinical trials to evaluate its safety and efficacy in humans. Additionally, J147's potential therapeutic applications in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS) should be explored.

Scientific Research Applications

J147 has been studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and amyloid-beta (Aβ) accumulation in the brain. J147 has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-(4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-23-14-5-2-4-12(8-14)9-16-15(20)6-3-7-18-11-13(10-17-18)19(21)22/h2,4-5,8,10-11H,3,6-7,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJHVVSDOJQHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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N-(3-methoxybenzyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

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